(4-Bromo-1H-imidazol-2-YL)methanamine
Description
Contextualization within Imidazole (B134444) Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. longdom.org This fundamental structure is a key component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). The unique electronic configuration of the imidazole ring allows it to act as both a proton donor and acceptor, contributing to its ability to interact with a wide range of biological targets. longdom.org
The chemistry of imidazoles is rich and varied, with numerous synthetic methods available for the introduction of different functional groups onto the imidazole core. rsc.org These modifications can significantly alter the compound's physical, chemical, and biological properties. The introduction of a methanamine group at the 2-position of the imidazole ring, as seen in the title compound, provides a primary amine functionality that can be readily modified to create a diverse library of derivatives. researchgate.net
Significance as a Bromo-Substituted Imidazole Derivative
The incorporation of a bromine atom at the 4-position of the imidazole ring in (4-Bromo-1H-imidazol-2-YL)methanamine is of particular significance. Halogenation, and specifically bromination, is a common strategy in medicinal chemistry to enhance the biological activity of a compound. The bromine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
Bromo-substituted imidazoles have been investigated for a range of therapeutic applications. For instance, various bromo-imidazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. dndi.orgresearchgate.net The presence of the bromine atom can also serve as a handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. sigmaaldrich.com
While specific research findings on the biological activity of this compound are not extensively documented in publicly available literature, the known importance of its constituent parts—the imidazole core, the methanamine substituent, and the bromine atom—suggests its potential as a valuable intermediate in drug discovery and materials science.
Interactive Data Table
The following table summarizes the key chemical properties of the closely related precursor, 4-Bromo-1H-imidazole, which provides context for the properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₃BrN₂ | sigmaaldrich.com |
| Molecular Weight | 146.97 g/mol | sigmaaldrich.com |
| Melting Point | 131-135 °C | sigmaaldrich.com |
| Assay | 97% | sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C4H6BrN3 |
|---|---|
Molecular Weight |
176.01 g/mol |
IUPAC Name |
(5-bromo-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C4H6BrN3/c5-3-2-7-4(1-6)8-3/h2H,1,6H2,(H,7,8) |
InChI Key |
BCIUUUHYPFQFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CN)Br |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 4 Bromo 1h Imidazol 2 Yl Methanamine and Its Analogues
General Synthetic Strategies for 1H-Imidazole-2-Methanamine Derivatives
The construction of the 1H-imidazole-2-methanamine scaffold is a foundational aspect of synthesizing the target compound and its analogues. This process involves assembling the imidazole (B134444) ring and subsequently introducing the C-2 methanamine side chain.
The synthesis of the imidazole ring is a well-established field in organic chemistry, with several named reactions providing versatile routes to substituted imidazoles. wikipedia.orgnih.gov Many of these syntheses can be adapted to produce a variety of substituted imidazole derivatives by changing the functional groups on the starting materials. wikipedia.org
Key methods include:
Debus-Radziszewski Synthesis: This is a classic multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). pharmaguideline.comwikipedia.org While it has historical significance, its yields can be relatively low. wikipedia.org Modifications using microwave irradiation have been developed to improve efficiency. wikipedia.org
Wallach Synthesis: This method involves the reaction of phosphorus oxychloride with an N,N'-disubstituted oxamide (B166460) to form chloroimidazoles, which can then be further modified. pharmaguideline.com
Marckwald Synthesis: This approach builds the imidazole ring from α-aminoketones and cyanates, isothiocyanates, or thiocyanates, followed by dehydrogenation. nih.gov
Van Leusen Imidazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring. wikipedia.org It has been expanded into a one-pot, three-component reaction. wikipedia.org
Modern approaches often focus on metal-catalyzed or metal-free cyclization reactions to achieve higher yields and greater functional group tolerance. rsc.org
Table 1: Comparison of Imidazole Ring Synthesis Methods
| Synthesis Method | Key Reactants | General Characteristics |
|---|---|---|
| Debus-Radziszewski | 1,2-dicarbonyl, aldehyde, ammonia | One of the first reported methods; yields can be low but still used for C-substituted imidazoles. wikipedia.orgwikipedia.org |
| Wallach | N,N'-disubstituted oxamide, phosphorus oxychloride | Produces chloro-substituted imidazoles. pharmaguideline.com |
| Marckwald | α-aminoketone, cyanate/isothiocyanate | Involves cyclization followed by dehydrogenation. nih.gov |
| Van Leusen | Aldimine, Tosylmethyl isocyanide (TosMIC) | A versatile method that can be performed as a two-step or a one-pot, three-component reaction. wikipedia.org |
Once the imidazole ring is formed, or using a pre-existing imidazole, the methanamine group (-CH₂NH₂) must be introduced at the C-2 position. The C-2 position of the imidazole ring is known to be susceptible to nucleophilic substitution. nih.gov However, a more common and direct strategy involves the reduction of a C-2 nitrile or a C-2 aldehyde.
The most prevalent pathway is the reductive amination of an imidazole-2-carboxaldehyde derivative. This involves two key steps:
Formation of an Imine: The aldehyde reacts with an amine (often ammonia or a protected amine equivalent) to form an imine intermediate. wikipedia.org
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine. wikipedia.orgmasterorganicchemistry.com
This method is highly effective for converting a carbonyl group into an amine. wikipedia.org
Introducing a bromine atom specifically at the C-4 position of the imidazole ring requires careful consideration of regioselectivity. The electronic properties of the imidazole ring generally favor electrophilic substitution at the C-5 position. nih.gov Direct bromination of imidazole with elemental bromine often leads to polysubstituted products, such as tribromoimidazole. youtube.com
To achieve selective C-4 bromination, several strategies can be employed:
Using Pre-halogenated Starting Materials: One approach is to use a starting material that already contains the desired 4-bromo substitution during the imidazole ring formation step.
Direct Halogenation under Controlled Conditions: A patented method describes the reaction of imidazole with elemental bromine or iodine in a basic solution at elevated temperatures (60-100 °C) to produce the 4-halo-1H-imidazole. google.com
Protecting Group Strategies: The C-2 position, which has the most acidic C-H bond, can be protected (e.g., with a silyl (B83357) group) to direct halogenation to other positions. nih.govyoutube.com Subsequent deprotection would yield the desired isomer.
Halogen Dance Reactions: In some cases, treatment of a polysubstituted bromoimidazole with a strong base like butyllithium (B86547) can cause migration of the bromine atom, although predicting the outcome can be difficult. youtube.com
Specific Reaction Pathways and Mechanisms
The synthesis of (4-Bromo-1H-imidazol-2-YL)methanamine leverages specific and powerful chemical reactions, including reductive amination and nucleophilic substitutions.
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.org In the context of producing this compound, the reaction would typically start with 4-bromo-1H-imidazole-2-carboxaldehyde.
The process unfolds as follows:
The carbonyl group of the aldehyde reacts with an amine (e.g., ammonia) under weakly acidic conditions to form a hemiaminal intermediate. wikipedia.org
This intermediate then reversibly loses a molecule of water to form a C=N double bond, yielding an imine. wikipedia.org
A reducing agent, present in the reaction mixture, reduces the imine to the final amine product. masterorganicchemistry.com
A key advantage of this method is the ability to perform it as a "one-pot" reaction. youtube.com This is achieved by using specialized reducing agents that are selective for the iminium ion over the starting aldehyde. harvard.edu
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | A common reducing agent, though it can also reduce the starting aldehyde. masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Highly selective for reducing imines in the presence of carbonyls, especially under mildly acidic conditions (pH 6-7). masterorganicchemistry.comharvard.edu It is, however, highly toxic. harvard.edu |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN that is also highly selective for iminium ions. masterorganicchemistry.comharvard.edu |
| Catalytic Hydrogenation (H₂/Catalyst) | A "green chemistry" approach using catalysts like platinum, palladium, or nickel. wikipedia.org |
Nucleophilic substitution reactions are critical both in the synthesis of the substituted imidazole ring and in its subsequent transformations. The imidazole ring itself contains nucleophilic nitrogen atoms. researchgate.net In neutral imidazole, the unsubstituted (pyridine-type) nitrogen is the primary nucleophile. researchgate.net
For a compound like 4-bromo-1H-imidazole, the bromine atom can be replaced via nucleophilic aromatic substitution (SNAᵣ), although this often requires activation, such as through metal catalysis. An efficient copper-catalyzed amidation of halogenated imidazoles has been developed, demonstrating that the C-Br bond can serve as a handle for further functionalization. rsc.org This allows for the introduction of various amides and other nitrogen-based nucleophiles onto the imidazole core.
Furthermore, the methanamine moiety of the target compound is itself a potent nucleophile. It can readily participate in reactions such as alkylation and acylation to form more complex derivatives.
Deprotection Strategies for Amine Groups
In multi-step syntheses involving this compound or its precursors, the primary amine group is often temporarily masked with a protecting group to prevent unwanted side reactions. jocpr.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. jocpr.com The deprotection strategy must be chosen carefully to ensure the integrity of the bromo-imidazole core and any other sensitive functionalities within the molecule.
Common amine protecting groups are broadly categorized as acyl, alkyl, silyl, and benzyl (B1604629) types. jocpr.com The removal of these groups is achieved under specific conditions, allowing for selective deprotection. For instance, silyl ethers are often used to protect hydroxyl groups, while acetyl groups can mask primary amines. jocpr.com Orthogonal protecting groups, which can be removed selectively in the presence of others, are invaluable in complex syntheses. jocpr.com
Photochemical and electrochemical methods are emerging as sustainable alternatives for deprotection. nih.gov For example, the para-methoxybenzyl (PMB) group, an alternative to the simple benzyl group, can be removed using photoredox catalysis under mild conditions, sometimes utilizing metal-free catalysts like Eosin Y or acridinium-based photocatalysts. nih.gov Another strategy involves the use of sulfonamides, such as 4-cyanobenzenesulfonamides, which can be cleaved from secondary amines using a thiol and a base like DBU in DMF. researchgate.net
Table 1: Selected Amine Deprotection Strategies
| Protecting Group | Deprotection Reagents/Conditions | Selectivity |
|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) | Mild acid or fluoride (B91410) ions | Orthogonal to acetate (B1210297) and benzyl groups. jocpr.com |
| Benzoyl (Bz) | Mild basic or acidic hydrolysis | Used for amino groups in oligonucleotide synthesis. jocpr.com |
| para-Methoxybenzyl (PMB) | Oxidative cleavage (e.g., DDQ, CAN); Photoredox catalysis. nih.gov | Can be cleaved under conditions that leave other groups intact. nih.gov |
| 4-Cyanobenzenesulfonamide | Thiol (e.g., 1-dodecanethiol) and a non-nucleophilic base (e.g., DBU). researchgate.net | Withstands conditions that functionalize nitroarenes. researchgate.net |
Coupling Reactions for Imidazole Derivatives
The bromo-substituent at the C4 position of the imidazole ring is a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. These reactions are fundamental for elaborating the imidazole core, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling , which pairs an organoboron compound (like a boronic acid) with an organic halide, is a powerful tool. For instance, bromo-substituted heterocycles, analogous to the this compound core, readily participate in Suzuki reactions. nih.govresearchgate.net A typical system involves a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) (K₃PO₄). nih.gov This methodology allows for the synthesis of a wide array of 4-aryl or 4-heteroaryl imidazole derivatives.
Another important transformation is the Buchwald-Hartwig amination , a palladium-catalyzed method for forming carbon-nitrogen bonds. This reaction could be applied to a suitably protected derivative of this compound to introduce substituted amine functionalities at the C4 position, although this would compete with the existing aminomethyl group if unprotected. In some synthetic routes for related azaindoles, a chemoselective Suzuki coupling at one position is followed by a Buchwald-Hartwig amination at another, highlighting the precise control achievable with these methods. nih.gov
Derivatization Strategies for this compound
The dual reactivity of this compound, stemming from its primary amine and bromo-substituent, allows for a wide range of derivatization strategies.
Chemical Reactivity of the Amine Functionality
The primary aminomethyl group (-CH₂NH₂) is a versatile functional group, primarily exhibiting nucleophilic character.
As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile. It can readily react with a variety of electrophiles. For example, it can undergo acylation with acid chlorides or anhydrides to form amides, or alkylation with alkyl halides to yield secondary or tertiary amines. The imidazole ring itself is also nucleophilic and can participate in substitution reactions. semanticscholar.orgresearchgate.net
A characteristic reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org
The general mechanism proceeds as follows:
Nucleophilic attack of the primary amine on the carbonyl carbon.
Proton transfer to form a neutral carbinolamine intermediate. libretexts.org
Protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of water to form a resonance-stabilized iminium ion.
Deprotonation to yield the final imine product. masterorganicchemistry.com
This reversible reaction allows for the straightforward synthesis of a vast library of imine derivatives from this compound, which can serve as intermediates for further transformations or as final target molecules. nih.govredalyc.org
Table 2: Imine Formation Reaction
| Reactants | Catalyst | Product | Functional Group Transformation |
|---|
Transformations Involving the Bromo-Substituent
The bromine atom on the imidazole ring is the primary site for transformations that modify the heterocyclic core. As mentioned previously (Section 2.2.4), palladium-catalyzed cross-coupling reactions are the most significant and versatile methods for derivatizing this position.
The Suzuki-Miyaura coupling stands out for its functional group tolerance and the commercial availability of a wide range of boronic acids and their esters. This allows for the introduction of substituted phenyl rings, various heterocyclic systems, and even alkyl groups at the C4 position of the imidazole. nih.govresearchgate.net The reaction conditions are generally mild and compatible with the aminomethyl side chain, particularly if it is protected. The successful incorporation of both electron-donating and electron-withdrawing groups has been demonstrated in analogous systems. nih.gov
Modifications of the Imidazole Nitrogen Atoms
N-Alkylation:
The introduction of alkyl groups onto the imidazole nitrogen is a fundamental transformation. This is typically achieved by reacting the imidazole derivative with an alkyl halide in the presence of a base. The choice of base and solvent system can influence the regioselectivity of the alkylation. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a common strategy to deprotonate the imidazole nitrogen, forming an imidazolide (B1226674) anion that then reacts with the alkylating agent. beilstein-journals.orggoogle.com This method is effective for introducing a variety of alkyl groups. beilstein-journals.org
Another approach involves the use of milder bases like potassium carbonate (K2CO3) in solvents such as acetone (B3395972) or acetonitrile. nih.govnih.gov This method is often employed for the synthesis of N-substituted imidazole derivatives and can be carried out under reflux conditions. nih.gov For example, the reaction of an imidazole with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate yields the corresponding imidazole ester. nih.gov While these general methods are applicable, the regiochemical outcome (N1 vs. N3 substitution) for an unsymmetrically substituted imidazole like this compound would need to be carefully determined.
Table 1: Representative N-Alkylation Reactions of Imidazole Analogues
| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imidazole | Ethylchloroacetate | K2CO3 / Acetone | Ethyl 1H-imidazol-1-yl acetate | 82% | nih.gov |
| Carbazole-imidazole hybrid | Alkyl bromides | Acetone (reflux) | N-substituted carbazole (B46965) imidazolium (B1220033) salt | 75-96% | nih.gov |
| Indazole | Alkyl bromide | NaH / THF | N-1 alkylindazole | >99% (regioselectivity) | beilstein-journals.org |
| Imidazole | Carbonic ester | Organic tertiary amine | N1 alkylated imidazole | High | google.com |
N-Arylation:
The formation of a carbon-nitrogen bond between an imidazole nitrogen and an aromatic ring, known as N-arylation, is a significant modification. Copper-catalyzed Ullmann-type coupling reactions are a classic method for this transformation. This involves reacting the imidazole with an aryl halide in the presence of a copper catalyst and a base, such as potassium carbonate, in a high-boiling solvent like DMF or pyridine. For example, 4-(1H-imidazol-1-yl)benzaldehyde can be synthesized by treating imidazole with 4-bromobenzaldehyde (B125591) using a copper(I) catalyst. nih.gov More contemporary methods often utilize palladium catalysts for N-arylation, which can offer milder reaction conditions and broader substrate scope.
Protecting Groups:
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the imidazole nitrogen atoms to achieve selectivity in other parts of the molecule. A notable example is seen in the synthesis of 4-bromo-2-nitro-1H-imidazole, an analogue where the strategic use of a protecting group is crucial. google.com To selectively introduce a bromine atom at the 4-position without side reactions like the formation of the 4,5-dibromo derivative, one of the imidazole nitrogens is first protected. google.com
A commonly used protecting group for this purpose is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. google.com The imidazole nitrogen is protected by reacting the starting imidazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base like sodium hydride. google.com This protection increases the steric hindrance around the protected nitrogen, directing the subsequent bromination reaction (e.g., using N-bromosuccinimide, NBS) to the desired position. google.com Following the successful bromination, the SEM group can be readily removed under acidic conditions or with fluoride ion sources to yield the final product. google.com Another protecting group for imidazole nitrogens is the dialkoxymethyl group, which can be introduced by reaction with triethyl or trimethyl orthoformate and is easily removed under neutral or acidic hydrolysis. researchgate.net
Table 2: Protecting Group Strategy in the Synthesis of a Bromo-Imidazole Analogue
| Step | Starting Material | Reagents | Intermediate/Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1. Protection | 2-Nitroimidazole | 2-(Trimethylsilyl)ethoxymethyl chloride, NaH, THF | 2-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | ~89% | google.com |
| 2. Bromination | Protected 2-nitroimidazole | NBS, DMF/CHCl3 | 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | - | google.com |
| 3. Deprotection | Protected 4-bromo-2-nitroimidazole | - | 4-Bromo-2-nitro-1H-imidazole | - | google.com |
| Overall | 2-Nitroimidazole | 4-Bromo-2-nitro-1H-imidazole | ~61.1-67.5% | google.com |
These methodologies for the modification of the imidazole nitrogen atoms provide a versatile toolkit for the synthesis of a wide array of derivatives of this compound, enabling the fine-tuning of their chemical and biological profiles.
Iv. Computational and Theoretical Investigations of 4 Bromo 1h Imidazol 2 Yl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. epstem.net These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its energy, geometry, and electronic properties. For complex molecules, approximations are necessary, with Density Functional Theory (DFT) being a widely used and reliable method. researchgate.net
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a popular method for calculating the optimized geometry and electronic properties of molecules. DFT studies can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For (4-bromo-1H-imidazol-2-YL)methanamine, DFT calculations would provide the most stable three-dimensional arrangement of its atoms. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated, which is crucial for understanding the molecule's reactivity. epstem.net
Table 1: Representative Optimized Geometrical Parameters based on DFT Calculations for an Imidazole (B134444) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (imidazole ring) | 1.37 | N-C-N (imidazole ring) | 110 |
| C=C (imidazole ring) | 1.35 | C-C-N (imidazole ring) | 108 |
| C-Br | 1.89 | C-C-Br | 125 |
| C-C (exocyclic) | 1.51 | N-C-C (exocyclic) | 123 |
| C-N (methanamine) | 1.47 | C-C-N (methanamine) | 112 |
Note: This table provides hypothetical, representative values to illustrate the type of data obtained from DFT calculations for a similar imidazole structure. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org These orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO is the orbital from which a molecule is most likely to donate electrons, reflecting its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. malayajournal.org For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO is often located over the imidazole ring, while the LUMO's location can vary based on substituents. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Parameters
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These are example values for a representative molecule to demonstrate the concept. The actual values are dependent on the specific molecule and the level of theory used in the calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net In this compound, the nitrogen atoms of the imidazole ring and the amine group would be expected to be electron-rich regions (red or yellow), while the hydrogen atoms, particularly those of the amine and N-H group, would be electron-poor regions (blue).
Table 3: Hypothetical NBO Analysis (Second-Order Perturbation Theory) for a Related Imidazole Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N3 | π* (C4-C5) | 25.4 |
| LP (1) N1 | σ* (C2-C5) | 5.8 |
| π (C4-C5) | π* (N3-C2) | 18.2 |
Note: This table presents hypothetical data to illustrate the type of information gained from NBO analysis. LP denotes a lone pair, and π and σ* represent antibonding orbitals.*
Conformational Analysis and Stability
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different potential energies, and identifying the lowest-energy conformation is crucial as it typically represents the most stable and populated form of the molecule. For this compound, rotations are possible around the single bond connecting the methanamine group to the imidazole ring. A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle of this bond to identify the most stable conformer(s). This information is vital as the biological activity of a molecule can be highly dependent on its preferred conformation.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. mdpi.com These studies are instrumental in drug discovery and development. Docking simulations place the ligand into the binding site of a receptor and score the different binding poses based on their predicted binding affinity. For this compound, docking studies could be employed to explore its potential to interact with various biological targets. The structural features of the molecule, such as the imidazole ring, the bromine atom, and the amine group, would be assessed for their ability to form key interactions like hydrogen bonds, halogen bonds, and hydrophobic interactions with the amino acid residues in a protein's active site.
Structure-Activity Relationship (SAR) Modeling for Imidazole Scaffolds
Structure-Activity Relationship (SAR) modeling is a important technique in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. For imidazole scaffolds, which are prevalent in many biologically active molecules, SAR studies provide a framework for designing and optimizing new therapeutic agents. These investigations systematically alter different parts of the imidazole molecule—such as the core ring, its substituents, and their positions—to map the chemical features essential for a desired biological effect.
Computational and theoretical approaches have significantly advanced SAR studies by enabling the prediction of activity and the elucidation of interaction mechanisms at a molecular level. Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds.
The Imidazole Core: The imidazole ring itself is a critical pharmacophore due to its aromatic nature and the presence of two nitrogen atoms. nih.gov The nitrogen at position 3 is typically basic and can act as a proton acceptor, while the nitrogen at position 1 can act as a proton donor. nih.gov This amphoteric character allows the imidazole ring to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are often crucial for binding to biological targets like enzymes and receptors. rsc.org The electron-rich nature of the imidazole scaffold also enables it to engage in π-π stacking interactions with aromatic residues in protein binding sites. nih.gov
The Bromine Substituent at the 4-Position: The introduction of a bromine atom at the 4-position of the imidazole ring significantly influences the molecule's physicochemical properties. Halogen atoms, like bromine, are known to modulate the electronic and lipophilic character of a molecule. The high electronegativity of bromine can alter the electron distribution within the imidazole ring, potentially affecting its pKa and hydrogen-bonding capabilities.
In various SAR studies on heterocyclic compounds, halogen substituents have been shown to enhance biological activity. For instance, in a study on halogenated benzimidazoles and benzothiazoles, halogen substitution was found to contribute to the antiproliferative effects on certain cancer cell lines. mdpi.com The presence of a halogen can also increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes. Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms, which can contribute to the binding affinity of the compound to its biological target. Research on 4'-Bromo-[1,1'-biphenyl]-4-yl 4-X-Phenyl Methanone derivatives has also highlighted the role of bromine in antimycobacterial activity. researchgate.net
The Methanamine Substituent at the 2-Position: The aminomethyl group (-CH2NH2) at the 2-position introduces a basic and flexible side chain to the imidazole scaffold. The primary amine group is readily protonated at physiological pH, acquiring a positive charge. This positive charge can be critical for forming strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site.
The flexibility of the aminomethyl linker allows the amine to orient itself optimally for these interactions. SAR studies on 2-(arylamino)imidazoles have demonstrated that substituents at the 2-position are crucial for their activity as α2-adrenergic agonists. nih.gov Similarly, the synthesis and evaluation of 2-(aminomethyl)imidazole derivatives have been explored in various contexts, indicating the importance of this functional group for biological recognition. sigmaaldrich.cnthermofisher.com
A hypothetical SAR model for this compound would suggest that:
The imidazole N-H and the lone pair on the other nitrogen atom are potential hydrogen bond donors and acceptors, respectively.
The bromine atom at the 4-position contributes to the lipophilicity and may form specific halogen bonds, influencing membrane permeability and target binding.
The protonated aminomethyl group at the 2-position acts as a key anchoring point through electrostatic and hydrogen bonding interactions.
The following table summarizes the key structural features and their likely contributions to the biological activity based on general SAR principles for imidazole scaffolds.
| Structural Feature | Position | Potential Contribution to Activity |
| Imidazole Ring | Core Scaffold | Aromatic stacking, hydrogen bonding (donor and acceptor) |
| Bromine Atom | 4 | Increased lipophilicity, halogen bonding, altered electronics |
| Methanamine Group | 2 | Basic center, positive charge upon protonation, hydrogen bonding, ionic interactions |
V. Chemical Applications and Role As a Building Block
Use as a Chemical Scaffold in Medicinal Chemistry Research
The imidazole (B134444) nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs. ajrconline.orgnih.gov The introduction of a bromine atom at the 4-position and a methanamine at the 2-position of the imidazole ring creates a scaffold with significant potential for the development of novel therapeutic agents. While specific research on (4-Bromo-1H-imidazol-2-YL)methanamine is emerging, the applications of closely related brominated imidazole derivatives provide a strong indication of its utility.
Brominated imidazoles are recognized as key intermediates in the synthesis of pharmaceuticals, particularly in the development of antifungal and antibacterial agents. ajrconline.org The presence of the bromine atom can enhance the biological activity of the parent compound and allows for the introduction of various substituents to modulate properties such as binding affinity and selectivity for biological targets. For instance, derivatives of 2-aminoimidazoles have been investigated for a wide range of pharmacological activities, including as anticancer and anti-inflammatory agents. nih.govlongdom.org
The methanamine group at the 2-position offers a crucial point for derivatization. This allows for the construction of a library of compounds where different functionalities can be appended, leading to the discovery of molecules with optimized therapeutic profiles. For example, studies on pyrimidin-4-yl-1H-imidazole derivatives have demonstrated potent antiproliferative activity against melanoma cell lines. nih.gov The synthesis of such complex molecules often relies on the availability of versatile building blocks like this compound.
Table 1: Potential Medicinal Chemistry Applications of this compound Derivatives
| Therapeutic Area | Rationale for Application | Related Compounds |
| Anticancer | Imidazole core is present in many anticancer drugs. The scaffold allows for the synthesis of derivatives that can act as kinase inhibitors or DNA intercalators. nih.govnih.gov | Pyrimidin-4-yl-1H-imidazole derivatives, Imidazole-2-thiones nih.govnih.gov |
| Antifungal/Antibacterial | Brominated imidazoles are known to exhibit antimicrobial properties. ajrconline.org | 5-(nitro/bromo)-styryl-2-benzimidazole derivatives ajrconline.org |
| Anti-inflammatory | Imidazole derivatives have been shown to possess anti-inflammatory activity. nih.gov | 2-substituted-4, 5-diphenyl-1H-imidazoles nih.gov |
Precursor in Ligand Synthesis for Coordination Chemistry
The nitrogen atoms of the imidazole ring and the exocyclic amine group in this compound make it an excellent candidate for the synthesis of ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions.
The imidazole moiety is a common coordinating group in bioinorganic chemistry and materials science. The nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to a metal center. The presence of the methanamine side chain introduces an additional coordination site, allowing the molecule to act as a bidentate ligand.
Metal complexes of imidazole-containing ligands have been extensively studied for their diverse properties and applications. For instance, copper(II) and zinc(II) complexes of Schiff base ligands derived from imidazole precursors have been synthesized and characterized for their biological activities. science.gov The resulting metal complexes often exhibit enhanced biological efficacy compared to the free ligands.
This compound is a precursor for the design of more complex chelating ligands. A chelating ligand is a polydentate ligand that can form multiple bonds with a single metal ion, resulting in a stable, ring-like structure known as a chelate. The stability of these complexes makes them suitable for various applications.
By reacting the methanamine group with other molecules containing donor atoms (such as oxygen, sulfur, or other nitrogen atoms), multidentate ligands can be synthesized. These ligands can then be used to sequester specific metal ions or to create metal complexes with tailored electronic and steric properties.
Role in Catalyst Development
Imidazole and its derivatives have a long history of use in catalysis, both as organocatalysts and as ligands in metal-catalyzed reactions. longdom.orgmdpi.com The basic nitrogen atoms of the imidazole ring can act as proton acceptors or donors, facilitating a variety of chemical transformations.
While direct catalytic applications of this compound have not been extensively reported, its structural features suggest potential in this area. The imidazole-amine motif is present in many known catalysts. For example, imidazole-based ligands are used in asymmetric catalysis to create chiral environments around a metal center, leading to the selective formation of one enantiomer of a product. science.gov
The development of new catalysts is crucial for green and sustainable chemistry. The modular nature of this compound, which allows for easy modification of its structure, makes it an attractive platform for the design and synthesis of novel catalysts with improved activity and selectivity.
Vi. Mechanistic Investigations of Biological Interactions of 4 Bromo 1h Imidazol 2 Yl Methanamine Analogues Non Clinical Focus
Antimicrobial Mechanistic Studies (In Vitro)
The imidazole (B134444) scaffold is a key feature in numerous antimicrobial agents, and analogues of (4-bromo-1H-imidazol-2-YL)methanamine are no exception. Their antimicrobial activities are attributed to a variety of mechanisms that disrupt essential bacterial processes.
In vitro studies on imidazole-based compounds have demonstrated their ability to impede bacterial growth through several key pathways. One of the primary mechanisms involves the inhibition of DNA synthesis. Nitroimidazole derivatives, for instance, can be reduced within anaerobic bacteria to produce radical species that cause DNA strand breaks, ultimately leading to cell death. nih.gov While not all imidazole analogues operate through this specific nitro-reduction pathway, the interference with nucleic acid replication remains a significant aspect of their antibacterial action.
Another critical target for these compounds is the bacterial cell division machinery. For example, derivatives of 4-bromo-1H-indazole, which are structurally analogous to bromo-imidazole compounds, have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein that forms a ring at the site of cell division, and its inhibition prevents bacterial cytokinesis, thereby halting proliferation. researchgate.net This suggests that bromo-substituted heterocyclic compounds may share a common mechanism of targeting essential cell division proteins.
Furthermore, some imidazole derivatives have been shown to interfere with bacterial protein synthesis, a fundamental process for bacterial survival and propagation. By targeting ribosomes or other components of the translational machinery, these compounds can effectively arrest bacterial growth.
Beyond inhibiting essential enzymatic processes, analogues of this compound can exert their antimicrobial effects by physically disrupting the structural integrity of bacterial cells. The imidazole ring and its substituents can interact with the bacterial cell membrane, leading to its destabilization.
Electron microscopy studies of bacteria treated with imidazole derivatives have revealed significant morphological changes, including the disruption of the cell membrane and subsequent leakage of cytoplasmic contents. nih.gov This lytic mechanism is often dependent on the lipophilicity of the compound, which allows it to insert into the lipid bilayer of the bacterial membrane. This disruption not only leads to the loss of cellular components but also dissipates the membrane potential, which is vital for various cellular functions.
Additionally, some imidazole-based compounds have demonstrated the ability to inhibit biofilm formation. researchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. By preventing the formation of these protective structures, imidazole analogues can render bacteria more susceptible to other antimicrobial agents and host defenses. For instance, an imidazole-thiosemicarbazide derivative, ITD-13, has been shown to disturb Mycobacterium tuberculosis biofilm formation and exhibit bactericidal effects on mycobacteria within mature biofilms. researchgate.net
Anticancer Mechanistic Studies (In Vitro)
The versatility of the imidazole scaffold extends to anticancer applications, where its analogues have been shown to target various hallmarks of cancer through diverse and specific mechanisms.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of many cancers. Imidazole-based compounds have emerged as potent inhibitors of several key kinases involved in cancer progression. nih.gov
Tyrosine Kinase Inhibition: Many imidazole derivatives have been designed to target receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR). nih.govelsevierpure.com These receptors play pivotal roles in angiogenesis, cell proliferation, and survival. For example, certain 2-phenyl benzimidazole (B57391) derivatives have shown inhibitory activity against VEGFR-2. nih.gov Similarly, other imidazole-containing compounds have demonstrated potent inhibition of EGFR phosphorylation. nih.gov The inhibition of these kinases blocks downstream signaling pathways that are essential for tumor growth and survival.
Serine/Threonine Kinase Inhibition: In addition to tyrosine kinases, imidazole analogues also target serine/threonine kinases. One such target is the RAC-beta serine/threonine-protein kinase (Akt), a central node in the PI3K/Akt/mTOR signaling pathway. nih.gov By inhibiting Akt, these compounds can effectively suppress a major survival pathway in many cancer cells. Furthermore, imidazoles incorporated with pyrazole (B372694) moieties have shown inhibitory activity against RAF kinases, which are key components of the MAPK/ERK signaling pathway that regulates cell proliferation and differentiation. nih.gov
The anticancer effects of this compound analogues are often a consequence of their ability to modulate critical cellular signaling pathways that are aberrantly activated in cancer.
One of the most significant pathways targeted by these compounds is the PI3K/Akt/mTOR pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Trisubstituted imidazole derivatives have been shown to downregulate the phosphorylation of key proteins in this pathway, including Akt and mTOR, leading to the suppression of cancer cell proliferation and the induction of apoptosis. nih.gov
Another important mechanism is the induction of oxidative stress. Some platinum(II) complexes containing imidazole ligands have been found to increase the production of reactive oxygen species (ROS) in cancer cells. researchgate.net Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. researchgate.net
Furthermore, certain imidazole derivatives can interfere with cell cycle progression. For instance, some compounds have been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov This is often accompanied by the induction of apoptosis, as the cell's internal checkpoints recognize the irreparable damage or halt in the cell cycle.
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. Imidazole-based compounds have been developed as potent HDAC inhibitors.
A series of N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides were synthesized and identified as nanomolar inhibitors of human histone deacetylases. These compounds were shown to induce the hyperacetylation of histones H3 and H4 in vitro. This hyperacetylation leads to a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes, such as p21waf, which is a critical inhibitor of the cell cycle. The induction of p21waf can lead to cell cycle arrest and apoptosis in cancer cells.
The inhibitory activity of these imidazole-based HDAC inhibitors is often potent, with some compounds demonstrating EC50 values in the nanomolar range against various human cancer cell lines, including A549 (lung carcinoma), HL60 (promyelocytic leukemia), and PC3 (prostate cancer).
Interaction with Viral Proteins (e.g., HIV-1 Integrase)
Analogues of the bromo-imidazole scaffold have been investigated for their potential to interact with key viral enzymes. Human Immunodeficiency Virus 1 (HIV-1) integrase is a critical enzyme for the replication of the virus, and its inhibition is a key therapeutic strategy. While direct studies on this compound are limited, research on related heterocyclic compounds provides insight into potential mechanisms.
HIV-1 integrase carries out the integration of the viral DNA into the host genome, a process that involves two main steps: 3'-processing and strand transfer. Inhibitors of this enzyme often work by chelating the divalent metal ions (typically Mg2+) in the enzyme's active site, which are essential for its catalytic activity. Molecular docking and quantitative structure-activity relationship (QSAR) studies on various classes of inhibitors have identified key pharmacophoric features required for binding. These typically include a metal-chelating group and hydrophobic aromatic regions that interact with specific amino acid residues in the integrase active site. nih.gov For instance, residues such as GLU170, ALA169, GLN168, HIS171, and ASP167 have been identified as frequent interaction points for inhibitors. nih.gov The interaction is often stabilized by hydrogen bonding and π-stacking interactions between the inhibitor and the receptor. nih.gov The development of dual inhibitors, which target both integrase and another viral enzyme like reverse transcriptase, is an emerging area of research, leveraging structural and functional similarities between these enzymes. nih.gov
Microtubule Dynamics and Cell Division Modulation
Analogues featuring the imidazole core structure have been identified as potent modulators of microtubule dynamics, a fundamental process for cell division, motility, and intracellular transport. Microtubules are polymers of αβ-tubulin heterodimers, and their dynamic assembly and disassembly are crucial for the formation of the mitotic spindle during mitosis. nih.gov Disruption of this process can lead to cell cycle arrest and apoptosis, making microtubule-targeting agents a significant class of compounds in research.
Imidazole-based compounds can influence microtubule dynamics through several mechanisms, primarily by interacting with tubulin and preventing its proper polymerization or depolymerization. nih.govjohnshopkins.edu
Destabilization of Microtubules : Many imidazole analogues function as microtubule destabilizers by binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding prevents the tubulin dimers from polymerizing into microtubules. The resulting inhibition of microtubule assembly leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. johnshopkins.edu Immunofluorescence assays on cells treated with such compounds reveal disorganized and multipolar spindle formations, a hallmark of mitotic arrest. nih.gov
Stabilization of Microtubules : Conversely, some compounds can stabilize microtubules, preventing their disassembly. This also disrupts the delicate balance of microtubule dynamics required for mitosis. For example, some imidazopyridine derivatives have been shown to increase tubulin polymerization in vitro, acting as stabilizers. nih.gov
The investigation of imidazole chalcones has shown that the imidazole ring is essential for the cytotoxic activity of these elongated chalcone (B49325) analogues. nih.gov Computational studies suggest these molecules can fit into the colchicine binding site, and immunofluorescence studies confirm their ability to induce microtubule catastrophe, leading to cell death. nih.gov
Receptor Binding and Agonist/Antagonist Properties (In Vitro)
In vitro studies have demonstrated that analogues of this compound can interact with various G protein-coupled receptors (GPCRs), exhibiting both agonist and antagonist properties.
Structure-activity relationship (SAR) studies on a series of (4-phenyl-1H-imidazol-2-yl)methanamine derivatives have led to the discovery of potent agonists for the Somatostatin (B550006) Receptor 3 (SSTR3). nih.govjohnshopkins.edu SSTR3 is a member of the somatostatin receptor family, which is involved in various physiological processes, including the regulation of hormone secretion and cell growth. The research identified a low molecular weight compound, a (4-phenyl-1H-imidazol-2-yl)methanamine derivative referred to as 5c , as a highly potent SSTR3 agonist with an EC50 value of 5.2 nM. nih.govjohnshopkins.edu Molecular modeling and overlay studies suggest that the agonistic activity arises from specific structural features that allow the molecule to adopt a conformation that activates the receptor, in contrast to structurally similar compounds that act as antagonists. nih.govjohnshopkins.edu
Table 1: SSTR3 Agonist Activity of a (4-phenyl-1H-imidazol-2-yl)methanamine Analogue
| Compound | Description | SSTR3 Agonist Activity (EC50) |
|---|---|---|
| 5c | A substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivative | 5.2 nM |
Data sourced from a study on novel non-peptidic SSTR3 agonists. nih.govjohnshopkins.edu
Analogues of the core imidazole structure are known to interact with histamine (B1213489) receptors. The histamine H1 receptor is a key target in the management of allergic reactions. Studies on structurally related compounds, such as 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines, have explored their binding affinity for the histamine H1 receptor. researchgate.net These studies reveal that substitutions on the aromatic ring system can significantly impact binding affinity and stereoselectivity. For instance, the presence of a substituent at the 2'-position of a phenyl ring can introduce negative steric interactions within the H1 receptor binding pocket, leading to poorer affinity. researchgate.net In contrast, other substitutions can enhance binding. This highlights the importance of the substitution pattern in determining the antagonist properties of this class of compounds at the H1 receptor. researchgate.net The development of dual H1 and H4 receptor antagonists is also an area of active investigation for chronic inflammatory conditions. nih.gov
The same family of 4-substituted aminotetralin analogues has also been evaluated for its interaction with serotonin (B10506) (5-HT) receptors. researchgate.net These receptors are involved in a wide range of neuropsychiatric functions. Research has shown that these compounds can display complex pharmacology, acting as agonists at some 5-HT receptor subtypes while being antagonists or inverse agonists at others. For example, certain analogues show a preference for 5-HT2 receptors. The stereochemistry and substitution pattern of the ligands were found to be critical for binding affinity. A 2'-substituent on the C(4) phenyl moiety was found to be detrimental to binding at 5-HT2 receptors, likely due to steric hindrance with key amino acid residues like W6.48 and F6.51 in the receptor's binding pocket. researchgate.net
Table 2: Receptor Binding Affinity (Ki, nM) of Representative Analogues at Histamine and Serotonin Receptors
| Compound Analogue Type | Histamine H1 Affinity (Ki, nM) | Serotonin 5-HT2A Affinity (Ki, nM) | Serotonin 5-HT2C Affinity (Ki, nM) |
|---|---|---|---|
| 4-(2'-Chlorophenyl) analogue | >10,000 | 2,780 | 1,170 |
| 4-(4'-Chlorophenyl) analogue | 11 | 22 | 16 |
Data adapted from in vitro binding assays on 4-substituted aminotetralin analogues, which share structural motifs with imidazole-based compounds. researchgate.net This table illustrates how positional changes of a substituent dramatically affect receptor affinity.
Enzyme Inhibition Kinetics and Mechanisms
The imidazole moiety is a common feature in many enzyme inhibitors. Mechanistic studies reveal that analogues of this compound can inhibit enzymes through various kinetic models.
Competitive Inhibition : Imidazole itself has been shown to act as a partial competitive inhibitor of certain enzymes, such as GH1 β-glucosidase. nih.gov In this mechanism, the inhibitor binds to the enzyme's active site, competing with the natural substrate. This binding increases the apparent Michaelis constant (Km) of the substrate but does not affect the maximum reaction rate (Vmax). The imidazole molecule was found to reduce the substrate affinity of the enzyme without altering the rate constant for product formation. nih.gov
Irreversible Inhibition : Some imidazole-containing compounds can act as irreversible inhibitors, often through the formation of a covalent bond with the enzyme. For example, the mechanism of inhibition of monoamine oxidase (MAO) by the drug iproniazid (B1672159) involves the formation of a reactive intermediate that binds irreversibly to the enzyme's active site. wikipedia.org This type of inhibition is time-dependent and cannot be reversed by the addition of excess substrate.
Selective Inhibition : Research into imidazole derivatives as inhibitors of 20-HETE synthase, a cytochrome P450 enzyme, has focused on improving selectivity. nih.gov Initial potent imidazole inhibitors also showed activity against other CYP enzymes. By modifying the side chains of the imidazole core, researchers were able to develop analogues with high potency and significantly improved selectivity for the target enzyme. This demonstrates that specific substitutions on the imidazole scaffold are crucial for achieving selective enzyme inhibition. nih.gov
Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibition
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a significant target for therapeutic intervention in various diseases, including cancer and infectious diseases. nih.govnih.gov The inhibition of IMPDH disrupts this pathway, leading to the depletion of guanine nucleotides, which can have cytostatic or cytotoxic effects. nih.gov Analogues of this compound have been investigated as potential inhibitors of this enzyme.
A fragment-based approach to targeting IMPDH from Mycobacterium tuberculosis (MthIMPDH) identified a phenylimidazole fragment as a starting point for developing more potent inhibitors. acs.org Kinetic analysis of this fragment revealed an uncompetitive mode of inhibition with respect to both IMP and the cofactor NAD+. acs.org This suggests that the inhibitor binds to the enzyme-substrate complex (E•IMP). nih.govacs.org Further optimization of this fragment led to the synthesis of more potent imidazole-based inhibitors. acs.org
Structure-activity relationship (SAR) studies on these analogues have provided insights into the chemical features that influence their inhibitory activity. For instance, the presence and nature of a substituent at the 4-position of the imidazole ring have been shown to affect potency. In a series of (1H-imidazol-2-yl)methanamine analogues, the substitution at this position was explored. While a bromo substituent was found to be favorable in some scaffolds, its removal or replacement with other groups had varying effects on the inhibitory concentration (IC₅₀). acs.org
For example, in one study, an imidazole analogue with a bromine atom at the 4-position of a phenyl ring attached to the imidazole core was a potent inhibitor of MthIMPDH. The removal of this bromo group resulted in a five-fold decrease in activity. Conversely, replacing the bromine with an iodine or a morpholine (B109124) ring did not significantly alter the inhibitory potency. The electronic properties of the substituent at this position appeared to have a limited impact on the activity, as an electron-donating methoxy (B1213986) group maintained comparable activity to the bromo-derivative. acs.org
Table 1: Inhibitory Activity of (1H-Imidazol-2-YL)methanamine Analogues against M. tuberculosis IMPDH
| Compound | 4-Position Substituent on Phenyl Ring | IC₅₀ (nM) acs.org |
|---|---|---|
| Analogue 1 | Bromo | 520 |
| Analogue 2 | Hydrogen (unsubstituted) | >2500 |
| Analogue 3 | Iodo | 690 |
| Analogue 4 | Morpholine | 600 |
| Analogue 5 | Methoxy | 580 |
Enzymes Involved in Neurotransmitter Degradation
The influence of this compound analogues on enzymes that degrade neurotransmitters, such as monoamine oxidase (MAO), is an area of interest due to the structural similarities with other known MAO inhibitors. MAO is a key enzyme in the catabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. nih.gov
While direct studies on this compound analogues are limited, research on related structures provides some insights. For example, certain imidazole derivatives that bind to imidazoline (B1206853) I2 sites, which are often co-located with MAO in mitochondria, have been shown to inhibit MAO activity. nih.gov Furthermore, studies on other brominated aromatic compounds have demonstrated selective inhibition of MAO-B. For instance, a series of (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide derivatives were found to be reversible and selective inhibitors of MAO-B. nih.gov This suggests that the bromo-substitution pattern on an aromatic ring can be a key feature for MAO-B inhibition.
Table 2: MAO-B Inhibitory Activity of Brominated Aromatic Compounds
| Compound | Structure | MAO-B IC₅₀ (µM) nih.gov | Selectivity vs. MAO-A |
|---|---|---|---|
| Compound A | (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide | 0.45 | >37-fold |
| Compound B | (2E)-N-(3-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | 0.026 | >14-fold |
Although these findings are not directly on this compound analogues, they suggest a plausible, yet unconfirmed, hypothesis that these compounds could also exhibit inhibitory activity towards enzymes like MAO. Further mechanistic studies are required to establish a direct link and to characterize the nature of such potential inhibition.
Neurotransmitter System Modulation (Mechanistic Aspects)
Analogues of this compound have been shown to directly modulate neurotransmitter systems by acting as potent agonists at specific receptors. A significant finding in this area is the discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivatives as highly potent agonists for the somatostatin receptor 3 (SSTR3). nih.gov Somatostatin is a neuropeptide that regulates various physiological processes, and its receptors are targets for the treatment of various diseases.
Structure-activity relationship studies on a series of non-peptidic SSTR3 agonists derived from the (4-phenyl-1H-imidazol-2-yl)methanamine scaffold have elucidated key structural features for potent agonism. Molecular overlay studies comparing these agonists with known SSTR3 antagonists have revealed subtle conformational differences that lead to an inversion of pharmacological activity from antagonism to agonism. nih.gov
The potency of these agonists is influenced by the substituents on the phenyl ring at the 4-position of the imidazole core. For example, the introduction of a hydroxyl group at the para position of the phenyl ring, combined with other modifications, resulted in a highly potent SSTR3 agonist with an EC₅₀ value in the low nanomolar range. nih.gov
Table 3: SSTR3 Agonist Activity of Substituted (4-Phenyl-1H-imidazol-2-yl)methanamine Analogues
| Compound | Substituents on Phenyl Ring | SSTR3 EC₅₀ (nM) nih.gov |
|---|---|---|
| Agonist 1 | 4-Hydroxy | 5.2 |
| Agonist 2 | Unsubstituted | 130 |
| Agonist 3 | 4-Fluoro | 25 |
These findings demonstrate that the (1H-imidazol-2-yl)methanamine scaffold is a versatile platform for developing potent modulators of neurotransmitter receptors. The specific substitution pattern on the imidazole ring is critical in determining the affinity and functional activity at these receptors. The agonistic activity at SSTR3 by analogues closely related to this compound highlights a significant mechanistic pathway through which these compounds can exert their biological effects.
Vii. Future Research Trajectories for 4 Bromo 1h Imidazol 2 Yl Methanamine
Design and Synthesis of Novel Analogues with Targeted Modifications
The synthesis of novel analogues of (4-Bromo-1H-imidazol-2-YL)methanamine is a primary avenue for future research. The imidazole (B134444) scaffold is a common feature in many marketed drugs, highlighting its therapeutic potential. researchgate.net Modifications can be strategically introduced at several positions on the molecule to modulate its physicochemical properties and biological activity.
Key synthetic strategies could involve:
N-substitution of the imidazole ring: Alkylation or arylation at the N-1 or N-3 positions of the imidazole ring can significantly impact the molecule's lipophilicity and steric profile. A variety of synthetic methods for creating substituted imidazoles are well-established. nih.govorganic-chemistry.org
Substitution of the bromine atom: The bromine atom at the C-4 position can be replaced with other functional groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, creating diverse chemical libraries for screening. A patent for the synthesis of 4-bromo-2-nitro-1H-imidazole highlights a synthetic route that could be adapted for creating various derivatives. nih.govgoogle.com
A variety of preparative methods for imidazol-4-ones, which are structurally related, have been developed and could potentially be adapted for the synthesis of derivatives of this compound. nih.gov The synthesis of novel imidazole derivatives as antimicrobial agents has also been recently explored, providing further synthetic precedents. nih.govnih.gov
Table 1: Potential Analogues of this compound and Their Rationale
| Analogue Structure | Modification Rationale | Potential Synthetic Route |
| N-benzyl-(4-Bromo-1H-imidazol-2-YL)methanamine | Introduce lipophilic bulk to potentially enhance membrane permeability or target specific hydrophobic pockets in proteins. | Reductive amination of benzaldehyde (B42025) with this compound. |
| N-((4-Bromo-1H-imidazol-2-YL)methyl)acetamide | Modify hydrogen bonding potential and introduce a potential metabolic soft spot. | Acylation of this compound with acetyl chloride or acetic anhydride. |
| (4-Phenyl-1H-imidazol-2-YL)methanamine | Explore the impact of replacing the bromine with an aryl group on biological activity, potentially through pi-stacking interactions. | Suzuki coupling of a boronic acid with this compound. |
| (4-Bromo-1-methyl-1H-imidazol-2-YL)methanamine | Block potential N-H hydrogen bonding and increase lipophilicity. | Synthesis starting from 1-methylimidazole (B24206) or methylation of a protected precursor. |
Advanced Computational Modeling for Mechanism Prediction and Lead Optimization
Computational chemistry offers powerful tools to guide the design and optimization of novel compounds based on the this compound scaffold. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can predict the biological activity and identify key structural features for interaction with therapeutic targets.
QSAR studies can establish a mathematical relationship between the chemical structure of a series of analogues and their biological activity. This can help in predicting the activity of yet-to-be-synthesized compounds and in prioritizing synthetic efforts.
Molecular docking simulations can predict the binding mode and affinity of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.gov For instance, the imidazole scaffold is known to interact with a variety of enzymes and receptors. researchgate.net In silico studies have been used to design and predict the properties of novel imidazole-based drug candidates. nih.gov The design of heterocyclic benzimidazole (B57391) scaffolds as prospective anticancer agents has been guided by molecular docking. nih.gov
Table 2: Proposed Computational Studies for this compound Derivatives
| Computational Method | Objective | Potential Targets/Endpoints |
| QSAR | To predict the biological activity of novel analogues. | Anticancer, antimicrobial, or enzyme inhibitory activity. |
| Molecular Docking | To identify potential biological targets and understand binding interactions. | Kinases, proteases, G-protein coupled receptors. |
| ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Oral bioavailability, blood-brain barrier penetration, metabolic stability, potential for toxicity. plos.org |
| Molecular Dynamics Simulations | To study the dynamic behavior of the ligand-receptor complex and assess binding stability. | Stability of docked poses and conformational changes in the target protein. |
The application of these computational methods can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.comresearchgate.net
Exploration of Polymeric or Material Science Applications (if applicable to specific derivatives)
The imidazole functional group is a versatile component in material science, suggesting that derivatives of this compound could find applications in the development of novel polymers and functional materials. nih.govacs.org
Polymer Synthesis: The aminomethyl group and the potential for functionalization at the bromine position make this compound a candidate for use as a monomer or a cross-linking agent in polymerization reactions. Imidazole-functionalized polymers have been investigated for various applications, including as ion transport membranes and catalysts. nih.govrsc.org
Functional Materials: The imidazole moiety can coordinate with metal ions, making its derivatives suitable for applications in catalysis, sensing, and metal extraction. An imidazole functionalized porous organic polymer has shown high efficiency in extracting uranium from aqueous solutions. rsc.org Furthermore, the development of bioinspired materials often leverages the unique properties of biological building blocks like amino acids (histidine contains an imidazole ring), suggesting a potential for creating novel materials with tailored properties.
Table 3: Potential Material Science Applications for this compound Derivatives
| Application Area | Rationale for Use | Potential Derivative |
| Ion-Exchange Resins | The imidazole ring can be quaternized to create cationic sites for anion exchange. | Polymers incorporating N-alkylated this compound units. |
| Metal-Organic Frameworks (MOFs) | The imidazole and amine groups can act as ligands to coordinate with metal centers, forming porous structures. | Direct use of this compound or its carboxylated derivatives. |
| Corrosion Inhibitors | Imidazole derivatives are known to form protective films on metal surfaces. | Adsorption of this compound or its long-chain alkyl derivatives onto metal surfaces. |
| Smart Materials | The pH-responsive nature of the imidazole ring could be exploited in stimuli-responsive polymers. | Polymers with pendant this compound groups. |
The future of research on this compound is bright, with numerous opportunities to build upon the extensive knowledge of imidazole chemistry and apply it to new challenges in medicine and material science.
Q & A
Q. What are the optimal synthetic routes for (4-bromo-1H-imidazol-2-yl)methanamine, and how are intermediates characterized?
Methodological Answer:
- Synthesis Pathways : The compound can be synthesized via cyclocondensation of brominated precursors with aminomethylating agents. For example, bromoimidazole derivatives are often prepared using palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
- Characterization : Key techniques include:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Mechanistic Insight : The C-Br bond in the 4-position activates the imidazole ring for Suzuki-Miyaura couplings. Bromine’s electronegativity enhances oxidative addition with Pd(0) catalysts .
- Experimental Design :
Q. How can computational methods predict the compound’s binding affinity in biological targets?
Methodological Answer:
- Docking Studies : Use DFT (B3LYP/6-31G*) to optimize geometry, then dock into receptors (e.g., serotonin receptors) via AutoDock Vina .
- Validation : Compare with experimental IC₅₀ values from radioligand assays.
- Contradiction Alert : Discrepancies may arise from solvation effects; include explicit water molecules in MD simulations .
Q. How to resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Hypothesis Testing :
- Contradiction Source : Conflicting reports in DMSO (high solubility) vs. hexane (insolubility) .
- Experimental Approach :
Measure solubility via gravimetric analysis.
Use Hansen Solubility Parameters (HSP) to model interactions (δD, δP, δH).
- Resolution : Bromine increases polarity, favoring aprotic solvents (e.g., logP ~1.2 in DMSO) .
Q. What strategies address low yields in N-functionalization of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
